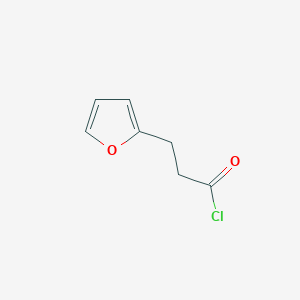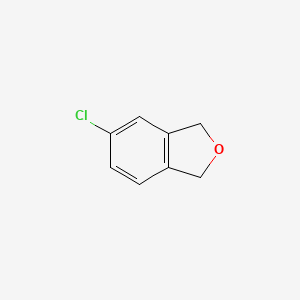
tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with tert-butyl acetoacetate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups into the quinoline ring.
科学研究应用
Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(tert-butyl)-4-(quinolin-3-yl)benzenesulfonamide: Another quinoline derivative with different substituents.
Pyridin-2-yl carbamates: Compounds with similar structural features but different functional groups.
Quinolin-2-yl carbamates: Similar in structure but with variations in the quinoline ring.
Uniqueness
Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of a quinoline moiety and a dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)23-18(22)21-10-8-14(9-11-21)16-12-15-6-4-5-7-17(15)20-13-16/h4-8,12-13H,9-11H2,1-3H3 |
InChI 键 |
QPRNKPDMJCCRHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8523111.png)


![Methyl 2-[(pyridin-3-ylamino)sulfonyl]benzoate](/img/structure/B8523121.png)


![2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride](/img/structure/B8523141.png)





